2-(4-((4-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound is a derivative of phenol, which is an aromatic compound with a hydroxyl group attached to a benzene ring . It also contains a fluorophenoxy group, which is a phenoxy group (an oxygen atom bonded to a benzene ring) with a fluorine atom attached .
Synthesis Analysis
While specific synthesis methods for this compound were not found, phenol derivatives are often synthesized through functionalizing and transforming functional groups around the aromatic ring . For example, a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol .
Scientific Research Applications
Fluorescent Chemosensors
Compounds with dioxaborolane structures have been explored for their application in the development of fluorescent chemosensors. These chemosensors are crucial for detecting various analytes, including metal ions, anions, and neutral molecules, due to their high selectivity and sensitivity. Such applications underscore the potential of compounds like 2-(4-((4-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in analytical chemistry and diagnostics (Roy, 2021).
Organic Synthesis
The fluorophenoxy and dioxaborolane components are instrumental in organic synthesis, especially in cross-coupling reactions. These reactions are foundational for creating complex molecules, highlighting the compound's role in synthesizing pharmaceuticals and materials science. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing certain anti-inflammatory materials, illustrates the importance of such structures in facilitating efficient and practical organic synthesis methods (Qiu et al., 2009).
properties
IUPAC Name |
2-[4-[(4-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)15-7-5-14(6-8-15)13-22-17-11-9-16(21)10-12-17/h5-12H,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQFXGLITUOQBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((4-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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